The synthesis of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate can be achieved through various methods, primarily involving organic synthesis techniques. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction typically proceeds under controlled conditions to yield the desired carbamate product.
The molecular structure of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate showcases a complex arrangement that contributes to its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate |
| InChI | InChI=1S/C14H26N2O3/c1... |
| InChI Key | SIFKADBLWKBYBN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CC2(CCNCC2)OC1 |
This structure indicates multiple functional groups that may influence reactivity and interaction with biological targets .
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate is capable of undergoing various chemical reactions:
Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly used, with reaction conditions varying based on the desired product .
The mechanism of action for tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
The exact molecular targets depend on the context of application, but research suggests that the compound can affect enzyme interactions and cellular processes, making it a valuable tool in pharmacological studies .
Understanding the physical and chemical properties of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate is crucial for its application in research:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are often determined experimentally under controlled conditions, impacting the compound's handling and application in laboratory settings .
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate has several scientific uses:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7